![molecular formula C19H18FN3O3S B2775511 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 921552-11-6](/img/structure/B2775511.png)
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
The compound “N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is commonly found in many drugs .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the sulfonamide group. The pyridazine ring is often involved in nucleophilic substitution reactions, while the sulfonamide group can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and stability .Scientific Research Applications
- The EC50 values for its agonist activity are as follows:
- The compound’s low band-gap nature makes it suitable for use as an electron donor in photovoltaic devices when combined with an n-type material (such as [6,6]-phenyl-C61-butyric acid methyl ester, PCBM) as an electron acceptor .
PPAR Agonist Activity
Solar Cell Applications
Antimicrobial Activity
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. It might also serve as a starting point for the synthesis of a variety of derivatives with different properties .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, protein synthesis, and cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of functional groups such as the sulfonamide and the fluorophenyl group may influence its pharmacokinetic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-14-2-8-17(9-3-14)27(25,26)21-12-13-23-19(24)11-10-18(22-23)15-4-6-16(20)7-5-15/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUHELGSIWMQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide |
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